molecular formula C26H32N2OS B11641554 3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11641554
M. Wt: 420.6 g/mol
InChI Key: FOXZAOMUHUKULZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives and quinazoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-1-propyne
  • 3-Cyclohex-1-enyl-prop-2-enal

Uniqueness

3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C26H32N2OS

Molecular Weight

420.6 g/mol

IUPAC Name

3-cyclohexyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C26H32N2OS/c1-2-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h2,7-8,11,14,20H,1,3-6,9-10,12-13,15-18H2

InChI Key

FOXZAOMUHUKULZ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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